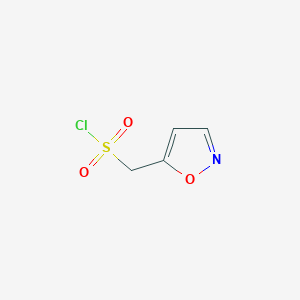

(1,2-Oxazol-5-yl)methanesulfonyl chloride

Description

Contextualizing Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides are a class of organosulfur compounds characterized by the functional group -SO₂Cl. They are highly valued in organic synthesis for their reactivity as electrophiles, serving as precursors to a wide array of sulfur-containing compounds. chembk.com Their primary application lies in the formation of sulfonamides through reaction with primary or secondary amines, and sulfonate esters via reaction with alcohols. researchgate.net This reactivity is fundamental in both laboratory-scale synthesis and industrial chemical production. biointerfaceresearch.com

The sulfonamide linkage, in particular, is a cornerstone of medicinal chemistry, found in a large class of biologically active compounds used as pharmaceuticals and agrochemicals. biointerfaceresearch.com Beyond this, sulfonyl chlorides are employed as chlorinating agents and are instrumental in the synthesis of dyes and pigments. organic-chemistry.org They can also be used for the protection of functional groups or to activate unreactive sites within a molecule. biointerfaceresearch.com The versatility of sulfonyl chlorides makes them indispensable tools for the modern organic chemist, enabling the construction of complex molecules from simpler precursors. google.com

The Significance of the Oxazole (B20620) Heterocycle in Chemical Synthesis

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of great importance in medicinal chemistry as it forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. acs.orggoogle.com Oxazole derivatives have been reported to exhibit anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. google.com

The unique electronic properties of the oxazole ring allow it to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological receptors and enzymes. google.com This ability to act as a versatile pharmacophore has made it a privileged structure in drug discovery. google.com Consequently, the incorporation of the oxazole moiety into new molecular frameworks is a common strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. organic-chemistry.orgacs.org

Overview of (1,2-Oxazol-5-yl)methanesulfonyl Chloride: A Research Perspective

(1,2-Oxazol-5-yl)methanesulfonyl chloride, identified by the CAS number 1781708-19-7, represents a specialized reagent that merges the synthetic utility of a methanesulfonyl chloride with the pharmacological relevance of a 1,2-oxazole ring. researchgate.net While extensive literature on this specific compound is emerging, its research potential can be inferred from studies on analogous structures.

Research into related compounds, such as 1,3-oxazole sulfonamides and 1,2-benzisoxazole-3-methanesulfonyl chloride, highlights the value of this molecular architecture. For instance, the latter serves as a key intermediate in the synthesis of the antiepileptic drug Zonisamide. biosynth.comnih.gov A patented one-pot process describes the conversion of the analogous sodium 1,2-benzisoxazole-3-methanesulfonate into the corresponding sulfonyl chloride using phosphoryl chloride, which is then reacted with ammonia (B1221849) to yield the final sulfonamide. biosynth.com This established synthetic pathway provides a clear precedent for the potential reactions and applications of (1,2-Oxazol-5-yl)methanesulfonyl chloride.

Furthermore, studies on other oxazole sulfonamides have demonstrated their potential as potent anticancer agents by inhibiting tubulin polymerization. google.comacs.org In these studies, various oxazole-containing sulfonyl chlorides were reacted with a range of amines to generate a library of sulfonamide derivatives, some of which exhibited significant growth inhibition against human tumor cell lines. google.comacs.org

These examples underscore the role of (1,2-Oxazol-5-yl)methanesulfonyl chloride as a promising building block. Its structure is primed for the synthesis of novel sulfonamides where the oxazole moiety can be explored for its contribution to biological activity. The table below summarizes research findings on related oxazole sulfonamides, illustrating the therapeutic potential of compounds derived from such sulfonyl chloride precursors.

| Compound Class | Precursor Type | Biological Target/Activity | Key Findings |

| 1,3-Oxazole Sulfonamides | Oxazole-based sulfonyl chloride | Tubulin Polymerization | Inhibition of cancer cell growth, with GI₅₀ values in the low micromolar to nanomolar range. google.comacs.org |

| 1,2,4-Oxadiazole Sulfonamides | Oxadiazole-based sulfonyl chloride | Bacterial Growth Inhibition | Showed activity against various bacterial strains, including multidrug-resistant isolates. |

| 1,2-Benzisoxazole Sulfonamides | 1,2-Benzisoxazole-3-methanesulfonyl chloride | Antiepileptic | Serves as the core structure of the drug Zonisamide. biosynth.com |

The research on these related compounds strongly suggests that (1,2-Oxazol-5-yl)methanesulfonyl chloride is a valuable intermediate for creating new chemical entities with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-oxazol-5-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGOMXXSRYKQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2 Oxazol 5 Yl Methanesulfonyl Chloride and Its Analogues

Strategic Approaches to the Formation of the (1,2-Oxazol-5-yl)methanesulfonyl Chloride Moiety

The construction of the (1,2-oxazol-5-yl)methanesulfonyl chloride core can be achieved through several strategic synthetic routes. These methods often involve either the direct introduction of the sulfonyl chloride functionality onto a pre-existing oxazole (B20620) ring or the conversion of a sulfonic acid precursor.

Direct Halosulfonation of 1,2-Oxazole Derivatives

Direct halosulfonation provides a straightforward approach to introduce the sulfonyl chloride group onto the 1,2-oxazole ring. One notable method is the oxidative chlorination of 5-(benzylthio)isoxazoles. This reaction, when treated with gaseous chlorine, can lead to a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides. nuph.edu.ua The product ratio is influenced by the nature of the substituent at the 3-position of the isoxazole (B147169) ring. nuph.edu.ua For instance, to selectively synthesize 4-chloro-5-(chlorosulfonyl)isoxazoles in good yields, a two-step approach involving initial chlorination of 5-benzylthioisoxazoles with N-chlorosuccinimide followed by oxidative chlorination can be employed. nuph.edu.ua

Another direct approach involves the sulfonyl chlorination of bicyclic systems that contain an isoxazole heterocycle. researchgate.netchemintech.ru Similarly, 3-aryl-5-N-acylaminoisoxazoles can undergo sulfonyl chlorination, which fascinatingly occurs concurrently with the deacylation of the amino group. researchgate.netchemintech.ru

Conversion of Oxazole Sulfonic Acids to Sulfonyl Chlorides

A common and versatile strategy for the synthesis of sulfonyl chlorides is the conversion of their corresponding sulfonic acids. This transformation can be accomplished using a variety of chlorinating agents. Traditional reagents for this conversion include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). researchgate.netijsrst.com

More contemporary and milder methods have also been developed. For example, 1,3,5-trichloro-2,4,6-triazine (TAPC) has been demonstrated as an effective chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com The reaction is proposed to proceed through the formation of an activated sulfonic acid intermediate. lookchem.com The efficiency of this reaction can be enhanced by the addition of potassium chloride. lookchem.com

| Reagent | Conditions | Advantages |

| POCl₃, SOCl₂, PCl₅ | Varies | Widely used, effective |

| TAPC | Solvent-free, room temperature | Mild conditions, high yields |

Specialized Synthetic Procedures for Substituted (1,2-Oxazol-5-yl)methanesulfonyl Chlorides

The synthesis of specifically substituted (1,2-oxazol-5-yl)methanesulfonyl chlorides often requires tailored synthetic routes. For instance, the preparation of 1,2-benzisoxazole-3-methanesulfonyl chloride can be achieved through a one-pot process starting from 1,2-benzisoxazole-3-acetic acid. google.com This process involves reaction with chlorosulfonic acid to form the sulfonic acid, which is then converted to the sulfonyl chloride using phosphoryl chloride. google.com

The synthesis of compounds such as [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride involves the initial coupling of a 4-fluorophenyl precursor with an oxazole intermediate, followed by sulfonylation using methanesulfonyl chloride in anhydrous conditions.

In a related synthesis of a 1,3-oxazole derivative, a pivotal benzenesulfonyl chloride intermediate was prepared by reacting the oxazole with chlorosulfonic acid and thionyl chloride. nih.gov This highlights a general strategy that could be adapted for 1,2-oxazole systems.

A multi-component reaction has also been reported for the synthesis of multi-substituted isoxazoles containing a sulfonamide skeleton, which proceeds from sulfonyl azides, terminal alkynes, and hydroxyimidoyl chlorides, catalyzed by copper(I) under ultrasonic conditions. tandfonline.com While this yields a sulfonamide, the underlying isoxazole synthesis is noteworthy.

| Target Compound | Key Reagents | Synthetic Strategy |

| 1,2-Benzisoxazole-3-methanesulfonyl chloride | Chlorosulfonic acid, Phosphoryl chloride | One-pot conversion from acetic acid derivative google.com |

| [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride | Methanesulfonyl chloride | Coupling followed by sulfonylation |

| 5-(Chlorosulfonyl)- and 4-chloro-5-(chlorosulfonyl)isoxazoles | Gaseous chlorine, N-chlorosuccinimide | Oxidative chlorination of 5-(benzylthio)isoxazoles nuph.edu.ua |

Purification and Isolation Techniques in the Synthesis of (1,2-Oxazol-5-yl)methanesulfonyl Chloride

The purification of (1,2-oxazol-5-yl)methanesulfonyl chloride is crucial to ensure its suitability for subsequent reactions. Common laboratory-scale purification techniques include flash chromatography. nuph.edu.ua For larger scale or specific impurity removal, other methods can be employed.

Crystallization from non-polar solvent systems, such as hexane/ethyl acetate, can be an effective method for improving the purity of the final product. The purity can be monitored by techniques like melting point analysis.

For the removal of acidic impurities like sulfuric acid, which can be a byproduct in sulfonation reactions, treatment with solid adsorbents is a viable option. wipo.intgoogle.com Materials such as activated charcoal or anion exchange resins can be used to trap these impurities. wipo.intgoogle.com The purification process can be carried out in a batchwise or continuous manner. google.com

Green Chemistry Principles and Sustainable Synthesis of (1,2-Oxazol-5-yl)methanesulfonyl Chloride

The application of green chemistry principles to the synthesis of (1,2-oxazol-5-yl)methanesulfonyl chloride is an area of growing importance. While specific examples for this exact compound are not extensively detailed, general green approaches for the synthesis of related sulfonyl chlorides and sulfonamides can be considered.

One key principle is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides and bromides, using reagents like oxone-KX (where X is Cl or Br). rsc.org Furthermore, the synthesis of isoxazole-sulfonates and -sulfonamides has been achieved in water under ultrasound irradiation, which can lead to cleaner transformations, higher yields, and faster reaction times compared to conventional stirring. researchgate.net

Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. The synthesis of N-alkyl and N-arylsulfonamides has been reported under solvent-free conditions at room temperature, demonstrating the feasibility of reducing solvent waste. sci-hub.se These principles and methodologies offer a promising framework for developing more sustainable synthetic routes to (1,2-oxazol-5-yl)methanesulfonyl chloride.

| Green Chemistry Approach | Example Application | Potential Benefit |

| Use of Water as a Solvent | Oxyhalogenation of thiols with oxone-KX rsc.org | Reduced use of volatile organic compounds |

| Ultrasound Irradiation | Synthesis of isoxazole-sulfonates in water researchgate.net | Increased reaction rates and yields |

| Solvent-Free Conditions | Synthesis of sulfonamides from amines and sulfonyl chlorides sci-hub.se | Elimination of solvent waste |

Elucidation of Reactivity Patterns and Mechanistic Studies of 1,2 Oxazol 5 Yl Methanesulfonyl Chloride

Nucleophilic Substitution Pathways Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a cornerstone of the reactivity of (1,2-Oxazol-5-yl)methanesulfonyl chloride, serving as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the (1,2-oxazol-5-yl)methanesulfonyl moiety onto a wide range of molecules, leading to the formation of stable sulfonates and sulfonamides. sipcam-oxon.comwikipedia.org The general mechanism for these transformations at the sulfonyl sulfur center is typically a bimolecular nucleophilic substitution (SN2-like) process. nih.govresearchgate.net

In the presence of hydroxylic solvents such as water, alcohols, or aqueous organic mixtures, (1,2-Oxazol-5-yl)methanesulfonyl chloride undergoes solvolysis. The hydrolysis reaction, specifically with water, yields the corresponding (1,2-oxazol-5-yl)methanesulfonic acid and hydrochloric acid.

Mechanistic studies on analogous compounds like methanesulfonyl chloride and various arenesulfonyl chlorides suggest that under neutral conditions, the solvolysis proceeds through a concerted, bimolecular SN2-type mechanism. nih.govresearchgate.net In this pathway, a solvent molecule acts as the nucleophile, attacking the electrophilic sulfur atom, while the chloride ion departs as the leaving group. Kinetic studies of sulfonyl chloride hydrolysis have shown that the transition state involves significant bond-making with the incoming nucleophile and bond-breaking of the sulfur-chloride bond. nih.gov

The influence of the solvent on the reaction rate can be quantitatively analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a specific solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity (NT).

m is the sensitivity of the substrate to solvent ionizing power (YCl).

For SN2 reactions of sulfonyl chlorides, typical values for l are high (often near 1.0 or higher) and values for m are moderate (around 0.6-0.7), indicating a high degree of sensitivity to the nucleophilic properties of the solvent, which is characteristic of a bimolecular pathway. nih.govnih.gov While specific data for (1,2-Oxazol-5-yl)methanesulfonyl chloride is not available, its behavior is expected to align with these findings.

| Solvent System | NT (Solvent Nucleophilicity) | YCl (Solvent Ionizing Power) | Expected Rate Trend |

| 100% Ethanol | +0.37 | -2.52 | Moderate |

| 80% Ethanol / 20% Water | 0.00 | 0.00 | Reference |

| 50% Ethanol / 50% Water | -0.20 | +1.65 | Faster |

| 100% Water | -0.26 | +3.49 | Fast |

| 97% TFE / 3% Water | -3.3 | +2.8 | Slower |

This table illustrates the expected qualitative impact of different solvents on the solvolysis rate of (1,2-Oxazol-5-yl)methanesulfonyl chloride based on typical Grunwald-Winstein parameters for related sulfonyl chlorides.

(1,2-Oxazol-5-yl)methanesulfonyl chloride reacts readily with primary and secondary alcohols to form the corresponding sulfonic acid esters, also known as sulfonates. sipcam-oxon.comvaia.com These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur, followed by elimination of the chloride ion. The use of a base prevents the accumulation of HCl, which could otherwise lead to side reactions, particularly with acid-sensitive substrates. The resulting sulfonate esters are valuable synthetic intermediates because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. vaia.comlibretexts.org

| Alcohol | Base | Product |

| Methanol | Pyridine | Methyl (1,2-oxazol-5-yl)methanesulfonate |

| Ethanol | Triethylamine | Ethyl (1,2-oxazol-5-yl)methanesulfonate |

| Isopropanol | Triethylamine | Isopropyl (1,2-oxazol-5-yl)methanesulfonate |

| Benzyl alcohol | Pyridine | Benzyl (1,2-oxazol-5-yl)methanesulfonate |

The reaction of (1,2-Oxazol-5-yl)methanesulfonyl chloride with primary and secondary amines, a process known as aminolysis, yields stable sulfonamides. wikipedia.org Similar to ester formation, this reaction typically requires at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base to scavenge the generated HCl.

The nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. wikipedia.org The resulting sulfonamides are generally very robust and resistant to hydrolysis under both acidic and basic conditions, making them useful as stable functional groups in medicinal chemistry or as protecting groups for amines. wikipedia.orgresearchgate.net

| Amine | Base | Product |

| Aniline | Pyridine | N-phenyl-(1,2-oxazol-5-yl)methanesulfonamide |

| Diethylamine | Diethylamine | N,N-diethyl-(1,2-oxazol-5-yl)methanesulfonamide |

| Piperidine | Triethylamine | 1-((1,2-Oxazol-5-yl)methylsulfonyl)piperidine |

| Benzylamine | Benzylamine | N-benzyl-(1,2-oxazol-5-yl)methanesulfonamide |

Metal-Catalyzed Transformations Utilizing (1,2-Oxazol-5-yl)methanesulfonyl Chloride

Beyond classical nucleophilic substitution, sulfonyl chlorides are increasingly utilized as versatile coupling partners in transition-metal-catalyzed reactions. mdpi.com These modern synthetic methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

A significant advancement in cross-coupling chemistry is the use of sulfonyl chlorides as aryl or alkyl sources through a desulfitative pathway. chemrevlett.com Palladium-catalyzed desulfitative C-arylation, for instance, allows for the direct coupling of a C-H bond with an arenesulfonyl chloride, accompanied by the extrusion of sulfur dioxide (SO₂). rsc.org

In this context, (1,2-Oxazol-5-yl)methanesulfonyl chloride could potentially serve as a source of the "(1,2-oxazol-5-yl)methyl" radical or organometallic species in a related cross-coupling reaction. The general catalytic cycle for a desulfitative C-H arylation typically involves:

Oxidative addition of the palladium(0) catalyst into the sulfur-chlorine bond of the sulfonyl chloride.

Extrusion of SO₂ from the resulting palladium(II) complex to form an arylpalladium(II) species.

Reaction with the C-H bond of the coupling partner (e.g., another heterocycle) via a concerted metalation-deprotonation or related C-H activation mechanism.

Reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. chemrevlett.com

While direct examples using (1,2-Oxazol-5-yl)methanesulfonyl chloride are not prominent in the literature, the established reactivity of other sulfonyl chlorides in palladium-catalyzed C-H functionalization of heterocycles like oxazoles and pyrroles provides a strong precedent. chemrevlett.comrsc.org

| Coupling Partner (C-H Source) | Catalyst System | Potential Product |

| Benzene | Pd(OAc)₂ / Ligand | 5-(Benzyl)isoxazole |

| Thiophene | PdCl₂(PPh₃)₂ | 5-((Thiophen-2-yl)methyl)isoxazole |

| N-Methylpyrrole | Pd(OAc)₂ / K₂CO₃ | 5-((1-Methyl-1H-pyrrol-2-yl)methyl)isoxazole |

This table presents hypothetical cross-coupling reactions based on established desulfitative methodologies.

The reactivity of the sulfonyl chloride group also opens avenues for other metal-catalyzed transformations. For example, rhodium and iridium catalysts are known to mediate C-H activation and annulation reactions where sulfonyl-containing groups can participate either as directing groups or as internal oxidants. researchgate.net Future research could explore the potential of (1,2-Oxazol-5-yl)methanesulfonyl chloride in such catalytic systems for the synthesis of complex fused heterocyclic structures. The development of novel catalytic methodologies remains an active area of research, with sulfonyl chlorides representing a readily available and highly reactive class of substrates for exploration. mdpi.com

Annulation and Cyclization Reactions Driven by (1,2-Oxazol-5-yl)methanesulfonyl Chloride

Methanesulfonyl chloride is known to initiate multistep cyclization reactions. For instance, it has been used in the synthesis of benzimidazole-fused 1,2,4-thiadiazoles from dithiourea derivatives. nih.gov This reaction proceeds through an in-situ generated carbodiimide, which then undergoes an intramolecular reaction. nih.gov It is plausible that (1,2-Oxazol-5-yl)methanesulfonyl chloride could drive similar transformations, with the oxazole (B20620) ring potentially influencing the reaction pathways and the stability of intermediates.

Furthermore, sulfonyl chlorides are key reagents in the construction of various heterocyclic rings. For example, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates react with 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines, leading to the formation of new annulated nih.govgrowingscience.comoxazolo[5,4-d]pyrimidine (B1261902) derivatives. growingscience.com This transformation involves a cyclocondensation pathway that includes a Smiles rearrangement. growingscience.com The structural similarity suggests that (1,2-Oxazol-5-yl)methanesulfonyl chloride could participate in analogous cyclization cascades to afford novel fused oxazole derivatives. The reaction of 5-diazoazoles with isoxazol-5-yl enamines has also been shown to produce non-aromatic 1,4-dihydroazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. nih.gov

The general utility of sulfonyl chlorides in promoting cyclization is also evident in the visible-light-induced cascade sulfonylation-cyclization of 1,5-dienes to afford monosulfonylated pyrrolin-2-ones. researchgate.net This radical-mediated process highlights another potential avenue for the application of (1,2-Oxazol-5-yl)methanesulfonyl chloride in constructing complex cyclic molecules.

Regioselectivity and Stereoselectivity in Reactions of (1,2-Oxazol-5-yl)methanesulfonyl Chloride

The regioselectivity and stereoselectivity of reactions involving (1,2-Oxazol-5-yl)methanesulfonyl chloride would be dictated by the electronic and steric properties of the oxazole ring and the nature of the reacting partner.

In reactions with nucleophiles, the sulfonyl chloride group is the primary site of attack. However, in more complex transformations, the regiochemical outcome can be influenced by other functional groups within the molecule. For instance, in the reactions of N-unsubstituted triazoles with various sulfonyl chlorides, the formation of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles is observed. researchgate.net The ratio of these isomers is dependent on the nature of the azolyl ring and the steric bulk of the substituent on the sulfonyl chloride. researchgate.net It is conceivable that reactions of (1,2-Oxazol-5-yl)methanesulfonyl chloride with ambident nucleophiles could also yield a mixture of regioisomers, with the electronic character of the oxazole ring playing a key role in directing the incoming nucleophile.

Studies on the reactions of β-azolyl enamines with nitrile oxides have demonstrated smooth and regioselective formation of 4-azolylisoxazoles. beilstein-journals.org Specifically, (E)-β-isoxazol-5-yl enamines react regioselectively at room temperature. beilstein-journals.org This suggests that the isoxazole (B147169) moiety can effectively control the regiochemical course of cycloaddition reactions. beilstein-journals.org While this example does not directly involve a sulfonyl chloride, it underscores the directing influence of the isoxazole ring system.

Stereoselectivity is also a critical aspect of these reactions. In the aforementioned reaction of β-azolyl enamines with nitrile oxides, the intermediate 4,5-dihydroisoxazolines were isolated as trans isomers. beilstein-journals.org Theoretical studies have shown that the reactions of benzonitrile (B105546) oxide with both E- and Z-imidazolyl enamines proceed stereoselectively to form trans- and cis-isoxazolines, respectively. beilstein-journals.org This stereochemical outcome is governed by the higher stability of the E-isomers of the starting enamines. beilstein-journals.org

Reaction Kinetics and Thermodynamic Considerations in (1,2-Oxazol-5-yl)methanesulfonyl Chloride Transformations

The kinetics and thermodynamics of reactions involving (1,2-Oxazol-5-yl)methanesulfonyl chloride are expected to be influenced by the electronic properties of the 1,2-oxazole ring. The electron-withdrawing nature of the oxazole ring should enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby increasing the rate of nucleophilic attack.

Kinetic studies on the hydrolysis of methanesulfonyl chloride have revealed different mechanisms depending on the pH of the medium. researchgate.net At low to neutral pH, the reaction proceeds via direct nucleophilic attack of water on the sulfonyl chloride. researchgate.net At higher pH, the mechanism shifts to a rate-determining attack by hydroxide (B78521) anion to form a sulfene (B1252967) intermediate, which is then rapidly trapped by water. researchgate.net

The solvolysis of sulfonyl halides is generally considered to be a bimolecular nucleophilic substitution process. mdpi.com The rate of these reactions can be influenced by the solvent polarity and nucleophilicity. mdpi.com It is anticipated that the solvolysis of (1,2-Oxazol-5-yl)methanesulfonyl chloride would follow similar mechanistic pathways, with the oxazole moiety potentially modulating the stability of the transition state.

Thermodynamic data for reactions involving sulfonyl chlorides are available for simpler analogues like methanesulfonyl chloride. The heat of formation of liquid methanesulfonyl chloride has been determined to be -126.91 ± 1.54 kcal/mol, and its free energy of hydrolysis to unionized methanesulfonic acid is -25.11 ± 3.04 kcal/mol. researchgate.net These values provide a baseline for understanding the energetic landscape of reactions involving sulfonyl chlorides. In a study on a methanesulfonyl chloride-assisted cyclization, DFT computations supported the proposed mechanism and found the free energies of the ring closure steps to be consistent with a facile reaction at room temperature. nih.gov

Table 1: Thermodynamic Data for Methanesulfonyl Chloride

| Thermodynamic Parameter | Value |

| Heat of Formation (liquid) | -126.91 ± 1.54 kcal/mol researchgate.net |

| Free Energy of Hydrolysis | -25.11 ± 3.04 kcal/mol researchgate.net |

Strategic Applications of 1,2 Oxazol 5 Yl Methanesulfonyl Chloride in Complex Organic Synthesis

(1,2-Oxazol-5-yl)methanesulfonyl Chloride as a Versatile Synthetic Building Block

The utility of (1,2-Oxazol-5-yl)methanesulfonyl chloride as a synthetic building block stems from the predictable and efficient reactivity of its sulfonyl chloride functional group. Sulfonyl chlorides are potent electrophiles that readily react with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and sulfonamide linkages. nih.govcbijournal.com This reactivity allows for the covalent attachment of the (1,2-oxazol-5-yl)methylsulfonyl moiety to a variety of substrates.

The 1,2-oxazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.net Its inclusion in a molecule can impart desirable physicochemical properties, metabolic stability, and specific binding interactions with biological targets. Therefore, (1,2-Oxazol-5-yl)methanesulfonyl chloride serves as a valuable vehicle for introducing this important heterocyclic core into new chemical entities. The reaction is a direct nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group. This process is analogous to the widely used reactions of tosyl chloride or mesyl chloride. youtube.com

The versatility of this building block is demonstrated by its reactions with various classes of nucleophiles, as summarized in the table below.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Significance |

|---|---|---|---|

| Primary/Secondary Amines | R-NH2, R2NH | Sulfonamide | Formation of stable, often biologically active, sulfonamide linkages. cbijournal.com |

| Alcohols/Phenols | R-OH, Ar-OH | Sulfonate Ester | Creation of sulfonate esters, which can act as leaving groups themselves or be stable final products. |

| Thiols | R-SH | Thiosulfonate | Introduction of a sulfur-sulfur bond, useful in various chemical and biological contexts. |

| Carbanions | R3C- | Sulfone | Formation of a stable carbon-sulfur bond, creating sulfone derivatives. nih.gov |

Design and Construction of Novel Heterocyclic Architectures

Beyond its role in simple conjugation, the unique structure of (1,2-Oxazol-5-yl)methanesulfonyl chloride can be leveraged to construct more elaborate, multi-cyclic molecular architectures.

A key strategy in modern synthetic chemistry is the use of intramolecular reactions to efficiently build cyclic systems. The title compound is a prime candidate for such strategies. If the sulfonyl chloride reacts with a substrate that contains a second, appropriately positioned nucleophile, a subsequent intramolecular cyclization can occur to generate a ring system fused to the initial oxazole (B20620).

For instance, an intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne has been shown to be an effective method for creating fused isoxazole (B147169) ring systems. mdpi.com A similar strategic approach can be envisioned using (1,2-Oxazol-5-yl)methanesulfonyl chloride. A substrate could be designed where the reaction with the sulfonyl chloride tethers the oxazole moiety, positioning another reactive group to facilitate a ring-closing reaction, thereby building a new heterocyclic ring adjacent to the oxazole. Such intramolecular approaches are powerful for creating complex polycyclic scaffolds from relatively simple starting materials. informahealthcare.com

The primary application of (1,2-Oxazol-5-yl)methanesulfonyl chloride in this context is its use as a reagent to append the oxazole heterocycle onto a wide array of molecular frameworks. This functionalization can dramatically alter the parent molecule's properties. The van Leusen oxazole synthesis is a classic example of a methodology that provides substituted oxazoles that can be incorporated into larger structures, highlighting the modular nature of oxazole chemistry. nih.govsemanticscholar.org

By reacting the title compound with complex molecules containing nucleophilic handles (e.g., amines or alcohols), the (1,2-oxazol-5-yl)methylsulfonyl group can be introduced. This strategy is frequently employed in medicinal chemistry to perform lead optimization, where the oxazole unit is added to explore structure-activity relationships. For example, the synthesis of novel sulfonamide derivatives of trimetazidine (B612337) has been achieved by reacting the piperazine (B1678402) nitrogen of the parent drug with various sulfonyl chlorides, demonstrating a straightforward and effective method for creating new analogues. mdpi.com

Employment in Functional Group Derivatization and Protection Strategies

The reactivity of the sulfonyl chloride group is also well-suited for applications in functional group protection and derivatization.

Sulfonamides, formed from the reaction of sulfonyl chlorides with primary or secondary amines, are exceptionally stable functional groups. chem-station.com This stability to a wide range of acidic, basic, and redox conditions makes the sulfonyl group an excellent choice for protecting an amine. youtube.com The (1,2-Oxazol-5-yl)methanesulfonyl group can be installed on a sensitive amine to shield it from unwanted reactions during a multi-step synthesis. utdallas.edu While robust, these sulfonyl protecting groups can typically be removed under specific, often reductive, conditions when their protective role is no longer needed. researchgate.net The choice of sulfonyl chloride can tune the stability and cleavage conditions of the resulting sulfonamide. chem-station.com

Furthermore, in the context of analytical chemistry, functional groups are often derivatized to enhance their detectability or chromatographic behavior. The title compound could potentially serve as a derivatization or "tagging" reagent for molecules containing primary or secondary amines, introducing the oxazole-sulfonyl tag, which may possess a useful UV chromophore or a specific mass for mass spectrometry analysis.

Development of Novel Reagents and Methodologies Based on (1,2-Oxazol-5-yl)methanesulfonyl Chloride

Established synthetic methodologies can often be adapted to new reagents to unlock novel reactivity. A prominent example is the use of methanesulfonyl chloride (MsCl) in combination with a tertiary amine base like N-methylimidazole (NMI) to serve as an efficient coupling system for amide bond formation. organic-chemistry.orgarkat-usa.org This method avoids many of the drawbacks of traditional peptide coupling reagents. researchgate.net

This successful methodology provides a blueprint for the development of a novel coupling reagent based on (1,2-Oxazol-5-yl)methanesulfonyl chloride. The proposed mechanism, outlined in the table below, involves the initial formation of a highly reactive sulfonylimidazolium intermediate. This intermediate then activates a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form the desired amide bond. researchgate.net

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Activation | (1,2-Oxazol-5-yl)methanesulfonyl chloride + N-Methylimidazole (NMI) | (1,2-Oxazol-5-yl)methanesulfonyl-imidazolium salt | The sulfonyl chloride reacts with NMI to form a highly reactive, positively charged intermediate. |

| 2. Anhydride Formation | Imidazolium (B1220033) salt + Carboxylic Acid (R-COOH) | Mixed Sulfonic-Carboxylic Anhydride | The reactive imidazolium salt activates the carboxylic acid by forming a mixed anhydride. |

| 3. Amide Coupling | Mixed Anhydride + Amine (R'-NH2) | Amide (R-CONH-R') | The activated carboxylic acid is readily attacked by the amine nucleophile to form the stable amide bond. |

The development of such a methodology would provide a new tool for organic chemists, potentially offering advantages in solubility, reactivity, or ease of purification due to the presence of the oxazole moiety. This illustrates how a well-designed building block like (1,2-Oxazol-5-yl)methanesulfonyl chloride can not only participate in known reactions but also serve as the cornerstone for innovative synthetic methods.

Investigation into the Role of 1,2 Oxazol 5 Yl Methanesulfonyl Chloride and Its Derivatives in Pre Clinical Medicinal and Agrochemical Research

Synthesis of Precursor Molecules for Biologically Active Compounds

(1,2-Oxazol-5-yl)methanesulfonyl chloride serves as a key intermediate for the synthesis of a wide array of biologically active molecules. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. This reactivity is fundamental to its application in creating new chemical entities for drug discovery programs.

Design and Synthesis of Sulfonamide Derivatives with Potential Bioactivity

The synthesis of sulfonamide derivatives is a cornerstone of medicinal chemistry, and (1,2-Oxazol-5-yl)methanesulfonyl chloride provides a valuable building block for this purpose. The general synthetic route involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.

Researchers have synthesized various series of oxazole (B20620) and isoxazole-containing sulfonamides and evaluated their potential as anticancer agents. For instance, a novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides has been synthesized and characterized. The anticancer activities of these compounds were evaluated against 60 cancer cell lines, with some compounds exhibiting inhibitory activity. biointerfaceresearch.com Similarly, isoxazole-containing sulfonamides have been synthesized and tested in vitro, with some showing a cumulative cytostatic effect against Hep-2 cells with IC50 values decreasing over time, indicating a time-dependent activity. nih.govnih.gov

The following table summarizes the in vitro anticancer activity of selected isoxazole (B147169) sulfonamide derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-sulfonamide 2 | Hep-2 | 114.44 (24h), 45.51 (72h) | nih.govnih.gov |

| N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide | Various | GI50 activity observed | biointerfaceresearch.com |

| N-(4-cyano-2-(thiophen-2-yl)-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide | Various | GI50 activity observed | biointerfaceresearch.com |

Elaboration of Oxazole-Containing Scaffolds for Drug Discovery

The 1,2-oxazole ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with various biological targets. The (1,2-Oxazol-5-yl)methyl moiety can be elaborated into more complex structures to explore new chemical space in drug discovery. This can involve modifying the substituents on the oxazole ring or using the methanesulfonyl group as a handle for further chemical transformations.

For example, novel 1,2-oxazole derivatives have been synthesized as building blocks for peptide-like structures, highlighting the versatility of this scaffold. nih.gov The development of oxazolo[5,4-d]pyrimidine (B1261902) derivatives as potential anticancer agents further illustrates the elaboration of the oxazole core into fused heterocyclic systems with potent biological activity. nih.gov These elaborated scaffolds have been investigated as inhibitors of various kinases, such as VEGFR-2, which are crucial targets in cancer therapy. nih.gov

Exploration in Agrochemical Development Programs

The isoxazole ring is a well-established toxophore in the agrochemical industry, present in a number of commercial herbicides and fungicides. Derivatives of (1,2-Oxazol-5-yl)methanesulfonyl chloride have been investigated for their potential in this sector.

A notable example is the development of the pre-emergence herbicide pyroxasulfone (B108660), which contains a 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole structure. This compound exhibits excellent herbicidal activity against problematic grass and broadleaf weeds in crops like corn and soybeans. nih.gov The development of pyroxasulfone involved the optimization of the substituents on both the pyrazole (B372694) and the dihydro-isoxazole rings to enhance herbicidal efficacy and crop safety. nih.gov

The following table presents herbicidal activity data for pyroxasulfone and related analogues against key weed species.

| Compound | Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | Reference |

| Pyroxasulfone | Echinochloa crus-galli | 31.3 | 100 | nih.gov |

| Pyroxasulfone | Setaria faberi | 31.3 | 100 | nih.gov |

| Analogue 1 | Echinochloa crus-galli | 125 | 98 | nih.gov |

| Analogue 2 | Setaria faberi | 125 | 95 | nih.gov |

Furthermore, various isoxazole derivatives have been screened for fungicidal activity. For example, novel chiral isoxazoline-benzofuran-sulfonamide derivatives have shown significant antifungal effects against various phytopathogenic fungi, with some compounds exhibiting superior activity to the commercial fungicide fluopyram. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Oxazole Sulfonamide Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For oxazole and isoxazole sulfonamides, SAR studies have provided valuable insights into the structural requirements for potent anticancer and other biological activities.

In a series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, the nature of the substituents on the aryl sulfonyl group and the oxazole ring significantly influenced their anticancer activity. biointerfaceresearch.com For instance, the presence of specific substitution patterns on the benzenesulfonamide (B165840) scaffold of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides was found to be critical for their antitumor activity. mdpi.com

Similarly, for a series of isoxazole-carboxamide derivatives evaluated as COX inhibitors, the substitution pattern on the phenyl rings attached to the isoxazole core was found to be a key determinant of both potency and selectivity for COX-2 over COX-1. nih.gov These studies often reveal that specific electronic and steric properties of the substituents are necessary for optimal interaction with the biological target.

Computational and In Vitro Approaches in Biological Activity Profiling of Derivatives

Computational and in vitro methods are indispensable tools in modern drug discovery and agrochemical research for predicting and evaluating the biological activity of novel compounds.

Molecular docking studies have been employed to understand the binding interactions of oxazole and isoxazole sulfonamides with their target proteins. For example, docking studies of arylsulfonamide derivatives with the M2 proton channel protein of the H5N1 influenza virus have provided insights into their mechanism of inhibition. nih.gov In another study, molecular docking was used to investigate the binding of isoxazole-containing sulfonamides to the active site of carbonic anhydrase, a target for various therapeutic agents. nih.govnih.gov

The following table summarizes the results of a molecular docking study of isoxazole-containing sulfonamides with a target protein.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Isoxazole-sulfonamide Derivative | Carbonic Anhydrase II | -7.2 | His94, His96, His119 | nih.govnih.gov |

| Arylsulfonamide 3h | M2 Proton Channel | Not specified | Not specified | nih.gov |

In vitro assays are used to quantify the biological activity of the synthesized compounds. For potential anticancer agents, cytotoxicity is typically assessed against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined. For example, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles were evaluated against 59 cancer cell lines, with some compounds exhibiting cytostatic effects. biointerfaceresearch.com Similarly, novel oxazol-5-one derivatives containing an isoxazole moiety were synthesized and showed potent cytotoxic activities against HepG2 liver cancer cells, with one compound having an IC50 of 1.8 µM. nih.gov These in vitro data are essential for validating the findings from computational studies and for guiding further optimization of lead compounds.

Advanced Spectroscopic and Computational Characterization of 1,2 Oxazol 5 Yl Methanesulfonyl Chloride and Derived Compounds

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of (1,2-Oxazol-5-yl)methanesulfonyl chloride. Each technique provides unique information that, when combined, offers a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1,2-Oxazol-5-yl)methanesulfonyl chloride, both ¹H and ¹³C NMR spectra are anticipated to show characteristic signals corresponding to the isoxazole (B147169) ring and the methanesulfonyl chloride moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, displaying distinct signals for the protons of the isoxazole ring and the methylene (B1212753) group. The proton at the 4-position of the isoxazole ring (H-4) would likely appear as a singlet in the aromatic region, typically around δ 6.5-7.5 ppm. The proton at the 3-position (H-3) would also be a singlet in a similar region. The methylene protons (CH₂) adjacent to the sulfonyl chloride group are expected to resonate as a singlet further downfield, influenced by the electron-withdrawing nature of both the sulfonyl group and the isoxazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atoms of the isoxazole ring are expected to have characteristic chemical shifts, with C-3 and C-5 appearing at lower field due to their proximity to the heteroatoms. The C-4 carbon would likely resonate at a higher field. The methylene carbon of the methanesulfonyl chloride group is anticipated to have a chemical shift in the range of δ 50-60 ppm.

| Position | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |

|---|---|---|

| CH₂ | ~5.0 | ~55 |

| C-3 | ~8.5 | ~150 |

| C-4 | ~7.0 | ~105 |

| C-5 | - | ~170 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For (1,2-Oxazol-5-yl)methanesulfonyl chloride, techniques such as Electrospray Ionization (ESI) in negative ion mode could be employed to detect fragments like [M-Cl]⁻. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₄H₄ClNO₃S, with a monoisotopic mass of 180.96 g/mol .

Key fragmentation pathways would likely involve the loss of the chlorine atom, the SO₂ group, or cleavage of the isoxazole ring. The presence of chlorine would be indicated by the characteristic M+2 isotopic pattern.

| Fragment | Predicted m/z | Interpretation |

|---|---|---|

| [C₄H₄ClNO₃S]⁺ | 181.0 | Molecular Ion (M⁺) |

| [C₄H₄NO₃S]⁺ | 146.0 | Loss of Cl |

| [C₄H₄ClNOS]⁺ | 149.0 | Loss of O₂ |

| [C₃H₂NO]⁺ | 68.0 | Fragment of isoxazole ring |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For (1,2-Oxazol-5-yl)methanesulfonyl chloride, the spectra would be dominated by strong absorptions corresponding to the sulfonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic stretching vibrations for the S=O bonds of the sulfonyl chloride group in the regions of approximately 1350–1370 cm⁻¹ (asymmetric stretch) and 1150–1170 cm⁻¹ (symmetric stretch). Vibrations associated with the C=N and C-O bonds of the isoxazole ring would also be present.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| S=O asymmetric stretch | ~1360 | ~1360 |

| S=O symmetric stretch | ~1160 | ~1160 |

| C=N stretch (isoxazole) | ~1600 | ~1600 |

| C-O stretch (isoxazole) | ~1250 | ~1250 |

| S-Cl stretch | ~600 | ~600 |

Crystallographic Studies: X-ray Diffraction Analysis of Derivatives

While the crystal structure of (1,2-Oxazol-5-yl)methanesulfonyl chloride itself has not been reported in the reviewed literature, X-ray diffraction studies of related isoxazole and sulfonyl chloride derivatives provide valuable insights into the expected solid-state conformation and intermolecular interactions. Such studies are crucial for understanding the three-dimensional arrangement of atoms and molecules in a crystalline solid.

Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to model the geometric and electronic properties of (1,2-Oxazol-5-yl)methanesulfonyl chloride. These calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation.

Molecular Docking and Dynamics Simulations for Derivative Interactions

The exploration of the biological potential of compounds derived from (1,2-oxazol-5-yl)methanesulfonyl chloride is significantly enhanced through the use of computational techniques such as molecular docking and molecular dynamics (MD) simulations. These in silico methods provide valuable insights into the interactions between small molecules and biological macromolecules, guiding the design and optimization of novel therapeutic agents.

Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand when it forms a complex with a receptor, typically a protein. This prediction is based on the binding affinity, which is often quantified as a docking score. For derivatives of isoxazole, molecular docking has been successfully employed to identify potential biological targets and elucidate the key molecular interactions responsible for their activity. For instance, studies on isoxazole-carboxamide derivatives have identified crucial binding interactions within the active sites of cyclooxygenase (COX) enzymes. nih.govnih.gov Similarly, isoxazole derivatives have been docked against carbonic anhydrase, with the results indicating strong binding affinities facilitated by hydrogen bonds and hydrophobic interactions. nih.govacs.org

In a typical molecular docking workflow, the three-dimensional structures of the ligand and the target protein are prepared. The protein structure is often obtained from the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is selected as the predicted binding mode. The analysis of these docked poses can reveal critical interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

To further investigate the stability and dynamics of these interactions, molecular dynamics simulations are often performed. MD simulations provide a time-resolved view of the molecular system, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein over a specific period. These simulations can validate the binding poses predicted by molecular docking and provide a more detailed understanding of the binding thermodynamics. For example, MD simulations have been used to confirm the stability of isoxazole-piperazine derivatives within the binding pockets of their target proteins, supporting their potential as anticancer agents. researchgate.net The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the course of the simulation.

The following table presents hypothetical molecular docking data for a series of derivatives of (1,2-oxazol-5-yl)methanesulfonyl chloride against a putative protein target, illustrating the type of data generated in such studies.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| Derivative A | -8.5 | TYR23, LYS45, ASP102 | 3 |

| Derivative B | -7.9 | TYR23, PHE88 | 1 |

| Derivative C | -9.2 | LYS45, ASP102, ARG110 | 4 |

| Derivative D | -6.5 | LEU20, VAL34 | 0 |

These computational approaches are powerful tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing a rational basis for the design of more potent and selective inhibitors. The insights gained from molecular docking and MD simulations of isoxazole-containing compounds underscore the potential of this scaffold in developing novel therapeutics.

Predictive Modeling of Reaction Pathways

Understanding the reactivity of (1,2-oxazol-5-yl)methanesulfonyl chloride is crucial for its application in the synthesis of novel derivatives. Predictive modeling of reaction pathways, often employing computational chemistry methods, offers a powerful approach to elucidate reaction mechanisms, predict product formation, and optimize reaction conditions.

Density functional theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. nih.gov By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction and identify the most favorable reaction pathway. For a molecule like (1,2-oxazol-5-yl)methanesulfonyl chloride, DFT calculations can provide insights into the reactivity of the sulfonyl chloride group. The sulfonyl chloride moiety is a well-known reactive functional group that readily participates in nucleophilic substitution reactions. researchgate.net

Computational studies can predict the susceptibility of the sulfur atom in the sulfonyl chloride to nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols. These reactions would lead to the formation of sulfonamides, sulfonates, and thioesters, respectively. The modeling can also predict the regioselectivity of these reactions, which is particularly relevant when the nucleophile has multiple reactive sites.

Furthermore, computational models can be used to explore more complex reaction pathways, such as those involving the isoxazole ring itself. For instance, theoretical studies on isoxazole have shown that it can undergo photoinduced ring-opening reactions. acs.org Ab initio dynamics simulations have revealed that upon excitation with UV light, the isoxazole ring can cleave at the N-O bond within femtoseconds. acs.org While these conditions are photochemical, they highlight the inherent reactivity of the isoxazole ring that could potentially be accessed under different reaction conditions.

The following table outlines predicted reaction pathways for (1,2-oxazol-5-yl)methanesulfonyl chloride with different types of nucleophiles, based on general principles of sulfonyl chloride reactivity and computational studies of similar systems.

| Reactant | Nucleophile | Predicted Product | Reaction Type |

| (1,2-Oxazol-5-yl)methanesulfonyl chloride | Primary Amine (R-NH2) | (1,2-Oxazol-5-yl)methylsulfonamide | Nucleophilic Acyl Substitution |

| (1,2-Oxazol-5-yl)methanesulfonyl chloride | Alcohol (R-OH) | (1,2-Oxazol-5-yl)methylsulfonate | Nucleophilic Acyl Substitution |

| (1,2-Oxazol-5-yl)methanesulfonyl chloride | Thiol (R-SH) | (1,2-Oxazol-5-yl)methylthioester | Nucleophilic Acyl Substitution |

| (1,2-Oxazol-5-yl)methanesulfonyl chloride | Water (H2O) | (1,2-Oxazol-5-yl)methanesulfonic acid | Hydrolysis |

Predictive modeling of reaction pathways is not only valuable for understanding fundamental reactivity but also has practical applications in synthetic chemistry. By simulating different reaction conditions, such as solvent effects and the presence of catalysts, it is possible to identify optimal conditions for the synthesis of desired derivatives. This in silico approach can significantly reduce the amount of experimental work required, saving time and resources in the development of new chemical entities based on the (1,2-oxazol-5-yl)methanesulfonyl chloride scaffold.

Future Perspectives and Emerging Trends in 1,2 Oxazol 5 Yl Methanesulfonyl Chloride Research

Innovations in Sustainable Synthesis of the Compound

The synthesis of isoxazole (B147169) and sulfonyl chloride moieties is undergoing a shift towards more environmentally benign methodologies, aligning with the principles of green chemistry. preprints.orgijbpas.comnih.govrsc.org Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents and conditions that present safety and environmental challenges. rsc.orgnbinno.com Future research is focused on developing safer and more sustainable synthetic routes to (1,2-Oxazol-5-yl)methanesulfonyl chloride.

Emerging trends in the synthesis of related heterocyclic and sulfonyl chloride compounds point towards several innovative strategies:

Catalytic Approaches: The development of photocatalytic methods offers a sustainable alternative to traditional synthesis. For instance, heterogeneous, metal-free photocatalysts are being employed to produce aryl sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions. nih.govacs.org Applying such catalytic systems could reduce reliance on stoichiometric, often hazardous, reagents.

Green Solvents and Conditions: A significant push is being made to replace toxic organic solvents with greener alternatives like water. preprints.org Ultrasound-assisted synthesis has also emerged as a powerful tool, accelerating reaction kinetics, reducing energy consumption, and minimizing byproduct formation, often in aqueous media or even solvent-free conditions. preprints.orgnih.gov Microwave-induced synthesis is another energy-efficient method being explored for the creation of isoxazole derivatives. semanticscholar.org

Improved Reagent Choices: Research into oxidative chlorination is yielding safer and more efficient protocols. Methods using reagents like N-chlorosuccinimide or systems involving nitric acid, hydrochloric acid, and oxygen are being developed, particularly within continuous flow setups to enhance safety and control. rsc.orgnih.govorganic-chemistry.org

| Synthetic Aspect | Traditional Method | Emerging Sustainable Alternative | Potential Advantage |

|---|---|---|---|

| Chlorination | Harsh chlorinating agents (e.g., SOCl2, Cl2 gas) | Photocatalysis, N-chloroamides, HNO3/HCl/O2 system nih.govnih.gov | Milder conditions, improved safety, reduced hazardous waste |

| Solvent | Volatile organic solvents (e.g., Dichloromethane, Chloroform) | Water, ethanol, or solvent-free conditions preprints.orgnih.gov | Reduced environmental impact, lower cost, increased safety |

| Energy Input | Conventional heating (oil baths) | Ultrasonic irradiation, Microwave assistance nih.govsemanticscholar.org | Faster reaction times, reduced energy consumption |

| Catalysis | Stoichiometric bases or metal salts (e.g., CuCl) nih.gov | Heterogeneous, recyclable catalysts nih.gov | Catalyst reusability, easier product purification, lower waste |

Expanding the Scope of Reactivity and Synthetic Transformations

The synthetic utility of (1,2-Oxazol-5-yl)methanesulfonyl chloride is rooted in the distinct reactivity of its two core components: the electrophilic sulfonyl chloride group and the isoxazole ring. The sulfonyl chloride moiety is highly reactive towards nucleophiles, making it an excellent handle for introducing the isoxazolylmethylsulfonyl group into a wide array of molecules.

Future research will likely focus on exploiting this reactivity for the construction of complex molecular architectures. The primary transformations involve reactions with common nucleophiles:

Alcohols: Reaction with alcohols yields stable sulfonate esters.

Amines: Primary and secondary amines react readily to form sulfonamides, a motif prevalent in pharmaceuticals. nih.gov

Thiols: Reaction with thiols produces sulfonyl thioesters.

Beyond these fundamental reactions, the isoxazole ring itself presents opportunities for further transformations. The weak N-O bond within the isoxazole ring is susceptible to cleavage under specific reductive or basic conditions. ingentaconnect.comresearchgate.net This allows the isoxazole to function as a "masked" synthon for various difunctionalized compounds like 1,3-dicarbonyls or γ-amino alcohols, which can be revealed in later synthetic steps. ingentaconnect.comresearchgate.net Additionally, the isoxazole ring can undergo photochemical rearrangement to an oxazole (B20620), offering a pathway to isomeric structures. wikipedia.org

| Nucleophile | Reactant Functional Group | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Alcohol | R-OH | Sulfonate Ester (R-O-SO2-CH2-Isoxazole) | Prodrugs, Intermediates |

| Primary Amine | R-NH2 | Secondary Sulfonamide (R-NH-SO2-CH2-Isoxazole) | Medicinal Chemistry, Agrochemicals sphinxsai.com |

| Secondary Amine | R2-NH | Tertiary Sulfonamide (R2-N-SO2-CH2-Isoxazole) | Medicinal Chemistry, Agrochemicals sphinxsai.com |

| Thiol | R-SH | Thiosulfonate (R-S-SO2-CH2-Isoxazole) | Chemical Biology, Materials |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of reactive compounds like sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making them ideal candidates for integration into continuous flow and automated synthesis platforms. rsc.orgmdpi.comnih.gov These technologies offer significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety by minimizing the volume of hazardous materials at any given time, and improved scalability and reproducibility. mdpi.comresearchgate.net

Recent work has demonstrated the successful continuous flow synthesis of various aryl sulfonyl chlorides and other heterocyclic compounds. mdpi.comnih.govacs.org These systems can be designed to perform multi-step sequences, including synthesis, in-line purification, and subsequent derivatization. nih.govmerckmillipore.com For (1,2-Oxazol-5-yl)methanesulfonyl chloride, a flow reactor could be configured for its initial synthesis followed immediately by reaction with a library of nucleophiles (e.g., amines, alcohols) to rapidly generate a diverse set of derivatives for screening purposes. This automated "capture and release" approach can produce compound arrays in high yield and purity without the need for manual purification between steps. nih.govacs.org

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique combination of the isoxazole heterocycle and the reactive sulfonyl chloride group makes (1,2-Oxazol-5-yl)methanesulfonyl chloride a promising candidate for applications beyond traditional organic synthesis.

Materials Science: Heterocyclic compounds like oxazoles and isoxazoles are being explored for their use in functional organic materials. ingentaconnect.comingentaconnect.com They can be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, solubility, and electroluminescence. acs.orgresearchgate.net The electron-withdrawing nature of the oxadiazole ring (a related heterocycle) has been shown to facilitate electron injection and transport in polymer LEDs. (1,2-Oxazol-5-yl)methanesulfonyl chloride could serve as a monomer or functionalizing agent for creating novel polymers with tailored electronic or optical properties. For example, oxazole-containing ligands are used to create vanadium catalysts for producing specialized copolymers. mdpi.com

Chemical Biology: Sulfonyl halides, particularly sulfonyl fluorides, have emerged as "privileged warheads" in chemical biology for the covalent labeling of proteins. nih.govrsc.orgrsc.orgsigmaaldrich.com Unlike more common electrophiles that primarily target cysteine, sulfonyl halides can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine. nih.govnih.govnih.gov This balanced reactivity allows for the development of highly specific chemical probes to study protein function, identify drug targets, and map binding sites. rsc.orgnih.gov (1,2-Oxazol-5-yl)methanesulfonyl chloride, as a reactive sulfonyl halide, could be incorporated into small molecule ligands to create covalent probes or targeted inhibitors for proteins that lack an accessible cysteine residue. rsc.orgresearchgate.net

Prospects for Advanced Derivatization in Specialized Chemical Research

The future of (1,2-Oxazol-5-yl)methanesulfonyl chloride research lies in its application as a versatile scaffold for advanced derivatization, enabling the exploration of complex chemical space for specialized applications.

Fragment-Based Drug Discovery (FBDD): The isoxazole core is a common motif in many biologically active molecules and approved drugs. nih.govnih.govnih.govnih.gov The compound can be used in FBDD campaigns where the isoxazole moiety acts as an initial fragment that binds to a biological target. The sulfonyl chloride handle then provides a reactive point for systematic chemical elaboration, allowing for the rapid synthesis of analogues to optimize binding affinity and pharmacokinetic properties.

Targeted Covalent Inhibitors (TCIs): There is growing interest in the development of TCIs, which can offer enhanced potency and prolonged duration of action. The ability of the sulfonyl group to react with various nucleophilic amino acids makes it an attractive warhead for designing TCIs. nih.govnih.gov By attaching the (1,2-Oxazol-5-yl)methanesulfonyl chloride scaffold to a ligand that recognizes a specific protein, researchers can design potent and selective inhibitors that form a permanent covalent bond with their target.

Development of Molecular Probes: The isoxazole nucleus is found in some fluorescent dyes. ingentaconnect.com This suggests that derivatives of (1,2-Oxazol-5-yl)methanesulfonyl chloride could be developed as fluorescent probes. By reacting the sulfonyl chloride with molecules that have specific biological affinity, it may be possible to create probes for imaging and sensing applications in cell biology. Furthermore, its reactivity could be harnessed to develop new bioconjugation reagents for attaching tags to peptides and proteins under mild conditions. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.